2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene
Overview
Description
2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a benzene ring
Mechanism of Action
Target of Action
Compounds with trifluoromethyl groups are often used as bioisosteres to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .
Mode of Action
The mode of action of 2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene involves the selective reduction of an aromatic trifluoromethyl substituent to a difluoromethyl substituent . This is achieved by base-promoted elimination to form a difluoro-p-quinomethide, which is trapped by an intramolecular nucleophile . High yields are obtained when the nucleophilic trap entails the conformationally favored cyclization of an aminoisobutyric acid (Aib) derivative .
Pharmacokinetics
Fluorine’s unique properties can lead to enhanced metabolic stability, bioavailability, lipophilicity, membrane permeability, and ultimately potency of pharmaceuticals and agrochemicals .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, there is current concern about the environmental persistence of fluorinated metabolites arising from trifluoromethyl groups . Difluoromethyl or fluoromethyl substituents are more metabolically and environmentally degradable .
Biochemical Analysis
Biochemical Properties
2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The trifluoromethyl group, in particular, is known to enhance the compound’s lipophilicity and metabolic stability, which can affect its binding affinity to target proteins. Studies have shown that this compound can interact with cytochrome P450 enzymes, influencing their catalytic activity and potentially leading to the formation of reactive intermediates . Additionally, the compound’s interactions with proteins involved in cell signaling pathways, such as kinases and phosphatases, can modulate their activity and impact downstream cellular processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with cell surface receptors can trigger signaling cascades that lead to changes in gene expression profiles . Moreover, the compound’s impact on mitochondrial function can affect cellular energy metabolism, leading to alterations in ATP production and overall cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors, which can result in either inhibition or activation of their activity . For example, the compound’s interaction with cytochrome P450 enzymes can lead to enzyme inhibition, affecting the metabolism of other substrates. Additionally, the compound can influence gene expression by modulating transcription factors and other regulatory proteins, thereby altering the expression of genes involved in critical cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation. In in vitro studies, the compound has shown a dose-dependent impact on cell growth and metabolic activity, highlighting the importance of monitoring its concentration and exposure duration.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low to moderate doses of the compound have been shown to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions . Studies have identified threshold effects, where the compound’s impact on physiological parameters becomes significant beyond a certain dosage. Toxic effects at high doses include hepatotoxicity, nephrotoxicity, and alterations in hematological parameters. These findings underscore the need for careful dosage optimization in preclinical studies to ensure safety and efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes oxidative metabolism, leading to the formation of various metabolites that can further interact with cellular components. The presence of fluorine atoms in the compound’s structure can influence its metabolic stability and resistance to enzymatic degradation. Additionally, the compound’s interaction with cofactors, such as NADPH and FAD, plays a crucial role in its metabolic processing and subsequent biological effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The compound’s lipophilicity facilitates its passive diffusion across cell membranes, allowing it to reach intracellular targets . Additionally, the compound can interact with specific transporters and binding proteins that modulate its cellular uptake and distribution. Studies have shown that the compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . Its presence in the mitochondria can influence mitochondrial function and energy metabolism, while its localization in the nucleus can affect gene expression and chromatin structure. Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments, thereby modulating its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene typically involves the introduction of difluoromethyl and trifluoromethyl groups onto a benzene ring. One common method is the difluoromethylation of aromatic compounds using difluoromethylation reagents. This process can be achieved through metal-catalyzed reactions or radical chemistry .
Industrial Production Methods: Industrial production of this compound often involves large-scale difluoromethylation processes. These methods utilize advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the difluoromethylation process .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Difluoromethylation Reagents: These reagents are used to introduce the difluoromethyl group onto the benzene ring.
Catalysts: Metal catalysts such as palladium or copper are often employed to facilitate the reactions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can lead to the formation of various substituted benzene derivatives .
Scientific Research Applications
2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene has several scientific research applications, including:
Pharmaceuticals: The compound is used in the development of new drugs due to its unique chemical properties and potential biological activity.
Agrochemicals: It is utilized in the synthesis of agrochemicals, including pesticides and herbicides.
Materials Science: The compound is used in the development of advanced materials with specific properties, such as increased stability and reactivity.
Comparison with Similar Compounds
- 2-(Difluoromethyl)-4-fluoro-1-(trifluoromethyl)benzene
- Trifluoromethylated Benzene Derivatives
Comparison: 2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene is unique due to the specific arrangement of difluoromethyl and trifluoromethyl groups on the benzene ring. This arrangement imparts distinct chemical properties, such as increased electron-withdrawing effects and enhanced reactivity, compared to other similar compounds .
Properties
IUPAC Name |
2-(difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6/c9-6-2-1-4(8(12,13)14)3-5(6)7(10)11/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTBPZRWGKUXOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673323 | |
Record name | 2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90673323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214334-37-8 | |
Record name | 2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90673323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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